
MERIOLIN 5
Overview
Description
Meriolin 5: is a member of the meriolin family, which are semisynthetic compounds derived from meridianins and variolins. These compounds are known for their potent inhibitory activity against cyclin-dependent kinases (CDKs), making them promising candidates for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Meriolins are synthesized through a chemical structural hybridization of meridianins and variolins, which are extracted from marine invertebrates . The synthesis involves the formation of 3-(pyrimidin-4-yl)-7-azaindoles, which are then subjected to various chemical reactions to produce the final meriolin compounds .
Industrial Production Methods: : The industrial production of meriolin compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: : Meriolin 5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of meriolin compounds include organic solvents, catalysts, and specific reactants such as pyrimidine derivatives . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products: : The major products formed from these reactions are various meriolin derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Antitumor Activity
Meriolin 5 has demonstrated significant antiproliferative effects against various cancer cell lines, particularly those associated with aggressive tumors such as glioblastoma and leukemia. Research indicates that this compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies:
- Glioblastoma: In vitro studies have shown that this compound effectively halts the proliferation of glioma cell lines (e.g., U87) by inducing cell cycle arrest and apoptosis. It has been reported to reduce tumor volume in xenograft models, highlighting its potential as a therapeutic agent for glioblastoma treatment .
- Leukemia: this compound also exhibits cytotoxicity against imatinib-resistant K562 chronic myeloid leukemia cells, suggesting its efficacy in overcoming treatment resistance commonly seen in hematological malignancies .
Pharmacological Properties
This compound has been characterized by its high potency with IC50 values in the low nanomolar range against various cancer cell lines. Its structure allows for enhanced binding affinity to CDKs compared to its parent compounds, meridianins and variolins, making it a promising candidate for further development .
Table: Summary of Pharmacological Properties of this compound
Property | Value/Description |
---|---|
Chemical Structure | Hybrid structure derived from meridianins and variolins |
Target Kinases | CDK2, CDK9 |
IC50 Values | Low nanomolar range (specific values vary by study) |
Mechanism | Induces apoptosis via mitochondrial pathway |
Resistance Overcoming | Effective against imatinib-resistant cells |
Mechanism of Action
Molecular Targets and Pathways: : Meriolin 5 exerts its effects by inhibiting cyclin-dependent kinases, particularly CDK2 and CDK9 . This inhibition prevents the phosphorylation of key proteins involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis .
Mechanism: : The compound binds to the ATP-binding pocket of the kinase, blocking its activity and preventing the phosphorylation of downstream targets such as the retinoblastoma protein and RNA polymerase II .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to meriolin 5 include other meriolin derivatives such as meriolin 16 and meriolin 36, as well as other CDK inhibitors like flavopiridol .
Uniqueness: : this compound is unique in its enhanced selectivity for cyclin-dependent kinases and its potent antiproliferative and proapoptotic properties . Compared to other CDK inhibitors, this compound displays better specificity and efficacy in inhibiting CDK2 and CDK9, making it a promising candidate for further development as an anticancer agent .
Biological Activity
Meriolin 5 is a member of the meriolin family, which are synthetic derivatives of natural products known for their potent biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inducing apoptosis, and its potential therapeutic applications based on diverse research findings.
Overview of Meriolin Compounds
Meriolins are synthesized from natural compounds such as variolins and meridianins. They exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The enhanced potency of this compound compared to its parent compounds has been documented in various studies, indicating its potential as an anticancer agent.
1. Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound demonstrates potent inhibitory activity against multiple CDKs, particularly CDK2 and CDK9. These kinases play essential roles in cell cycle progression and transcriptional regulation. The inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- IC50 Values : The IC50 values for this compound against CDK2 and CDK9 are reported in the low nanomolar range, showcasing its high potency compared to other CDK inhibitors .
2. Induction of Apoptosis
This compound activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential (ΔΨm) and promoting the release of pro-apoptotic factors such as cytochrome c and Smac from mitochondria. This process is independent of death receptor signaling but relies on caspase-9 and Apaf-1 as key mediators .
3. Cytotoxic Effects
Research indicates that this compound induces significant cytotoxicity in various cancer cell lines, including glioma cells. It effectively triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Table 1: Summary of Biological Activities of this compound
Case Study: Efficacy Against Glioma Cells
In a study examining the effects of this compound on glioma cells, it was found that treatment led to a significant reduction in cell viability due to apoptosis induction. The compound was shown to disrupt mitochondrial function rapidly, resulting in loss of ΔΨm within minutes of exposure. This rapid action underscores its potential as a therapeutic agent for aggressive brain tumors .
Properties
CAS No. |
1011711-76-4 |
---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
ZHMRPXZRUZLCNL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Canonical SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Synonyms |
MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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